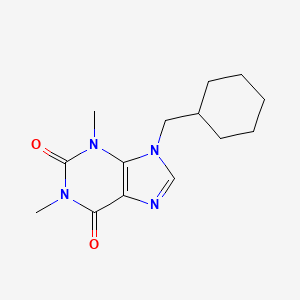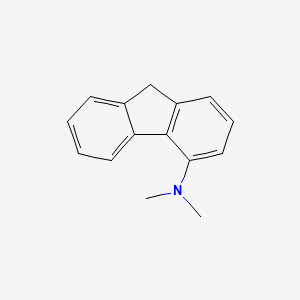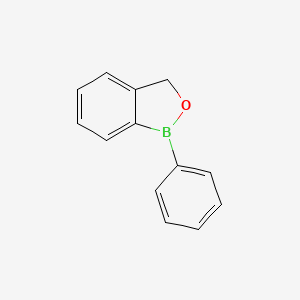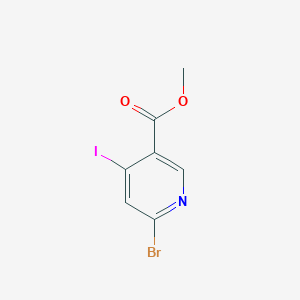
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is a heterocyclic organic compound that contains bromine, methyl, and morpholine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one typically involves the bromination of 1-methyl-3-morpholinopyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the bromine atom to a hydrogen atom, yielding 1-methyl-3-morpholinopyrazin-2(1H)-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, compounds similar to this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, such compounds might be used in the production of specialty chemicals or as building blocks for more complex chemical entities.
作用機序
The mechanism of action of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 5-Chloro-1-methyl-3-morpholinopyrazin-2(1H)-one
- 5-Fluoro-1-methyl-3-morpholinopyrazin-2(1H)-one
- 5-Iodo-1-methyl-3-morpholinopyrazin-2(1H)-one
Uniqueness
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s interactions with biological targets and its overall stability.
特性
分子式 |
C9H12BrN3O2 |
|---|---|
分子量 |
274.11 g/mol |
IUPAC名 |
5-bromo-1-methyl-3-morpholin-4-ylpyrazin-2-one |
InChI |
InChI=1S/C9H12BrN3O2/c1-12-6-7(10)11-8(9(12)14)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
InChIキー |
DFOSMTBZQDLHFV-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C(C1=O)N2CCOCC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


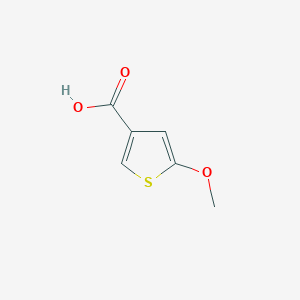

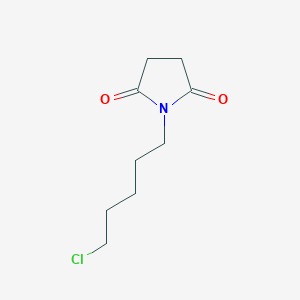
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)




